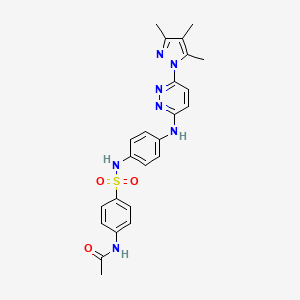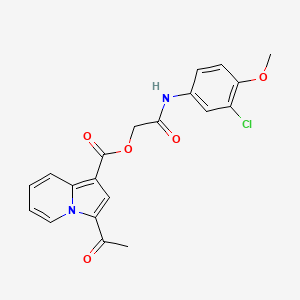
2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The chemical reactivity of related compounds has been extensively studied, highlighting their potential as building blocks for constructing nitrogen heterocycles, such as pyrazoles, pyrimidines, and pyridopyrimidines. One study detailed the synthesis and chemical reactivity of a novel derivative, exploring its application in yielding a variety of Schiff bases and heterocyclic compounds with investigated biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Antimicrobial and Antioxidant Properties
Research on derivatives of 2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has demonstrated notable antimicrobial and antioxidant properties. For instance, the synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives revealed compounds with significant antibacterial and antioxidant potency, suggesting their potential as therapeutic agents (Uppar et al., 2020).
Biological Evaluation
The biological evaluation of synthesized compounds based on this structure has been a key area of interest. Studies have assessed the cytotoxic activities of new derivatives against various cancer cell lines, underlining the importance of structural modifications to enhance biological activity. For example, the synthesis, characterization, and cytotoxicity assessment of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcased the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Safety And Hazards
This would involve studying the toxicity of the compound and any precautions that need to be taken when handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-12(24)17-10-14(16-5-3-4-8-23(16)17)20(26)28-11-19(25)22-13-6-7-18(27-2)15(21)9-13/h3-10H,11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLFLLOJBGQEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

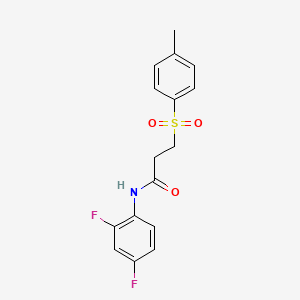
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)
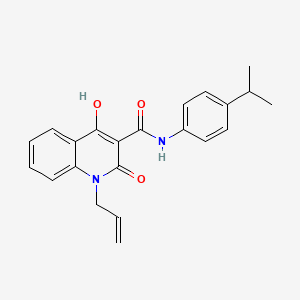
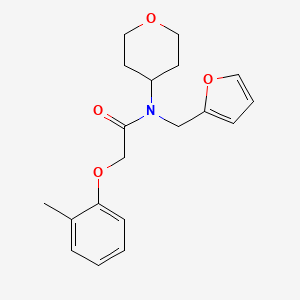
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2967123.png)
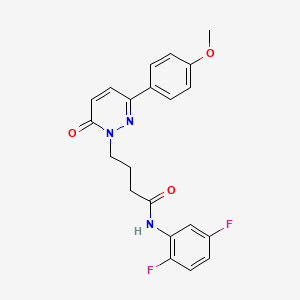
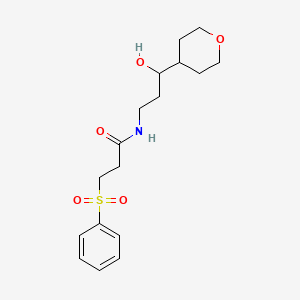
![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)
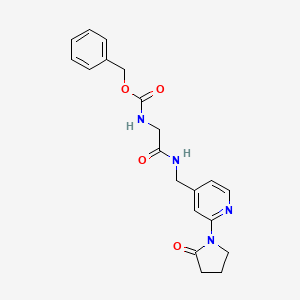
![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)
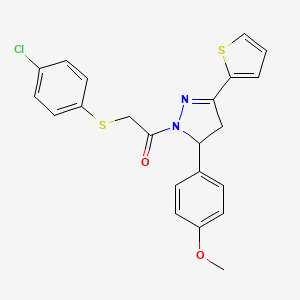
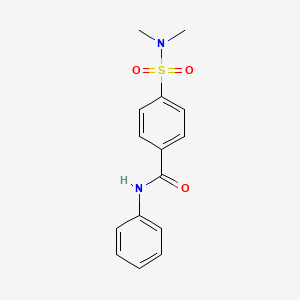
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)
